molecular formula C11H16O5 B1609828 Diethyl 3-oxocyclopentane-1,1-dicarboxylate CAS No. 180573-13-1

Diethyl 3-oxocyclopentane-1,1-dicarboxylate

Cat. No. B1609828
M. Wt: 228.24 g/mol
InChI Key: XBSAEVIOKMQREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-oxocyclopentane-1,1-dicarboxylate is a chemical compound with the molecular formula C11H16O5 . It has a molecular weight of 228.25 . The IUPAC name for this compound is diethyl 3-oxocyclopentane-1,1-dicarboxylate . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for Diethyl 3-oxocyclopentane-1,1-dicarboxylate is 1S/C11H16O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h3-7H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Diethyl 3-oxocyclopentane-1,1-dicarboxylate appears as a colorless to white to yellow powder or crystals or liquid .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Diethyl 3-oxocyclopentane-1,1-dicarboxylate serves as a precursor in the synthesis of cyclopentanone derivatives, which are of significant interest due to their application in producing a range of compounds with commercial prospects. The transformation of biomass-derived furfurals into cyclopentanones underlines the importance of this compound in developing sustainable chemical processes. Research emphasizes improving scalability, selectivity, environmental footprint, and cost competitiveness of these transformations, highlighting the compound's role in green chemistry and sustainability (Dutta & Bhat, 2021).

Medicinal Chemistry and Biological Activities

In the field of medicinal chemistry, there is a growing interest in small molecules, including plant stress hormones and their derivatives. Jasmonic acid and its derivatives, including cyclopentanone compounds, have shown promising biological activities. The synthesis, usage, and biological activities of these compounds, including their therapeutic potentials, are subjects of ongoing research. This area of study presents a promising direction for the development of new therapeutics, showcasing the role of Diethyl 3-oxocyclopentane-1,1-dicarboxylate and its derivatives in drug discovery and development (Ghasemi Pirbalouti et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

diethyl 3-oxocyclopentane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSAEVIOKMQREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450507
Record name 1,1-Cyclopentanedicarboxylic acid, 3-oxo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-oxocyclopentane-1,1-dicarboxylate

CAS RN

180573-13-1
Record name 1,1-Cyclopentanedicarboxylic acid, 3-oxo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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